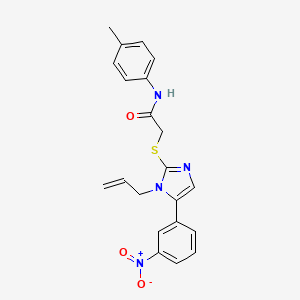![molecular formula C9H18N4 B2692745 N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine CAS No. 779332-66-0](/img/structure/B2692745.png)
N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions :
- Zhang et al. (2009) explored the use of a similar diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid (Zhang et al., 2009).
- Balamurugan et al. (2011) discussed the application of a nickel(II) complex of a related ligand as a catalyst for alkane oxidation (Balamurugan et al., 2011).
- Juárez et al. (2008) studied nitrogen-containing compounds, including diamines, as organocatalysts in chemical reactions (Juárez et al., 2008).
Polymer and Material Science :
- Ghaemy et al. (2009) synthesized polyimides using an unsymmetrical diamine monomer for applications in material science (Ghaemy et al., 2009).
- Mansoori and Ghanbari (2015) created novel polyimides with diamine components for metal ion removal, showcasing the material's utility in environmental applications (Mansoori et al., 2015).
Organic Synthesis and Medicinal Chemistry :
- Hull et al. (1979) discussed reactions of diamines with other compounds for the synthesis of larger organic structures (Hull et al., 1979).
- Compernolle and Castagnoli (1982) studied an analog of a carcinogenic antihistamine involving diamine synthesis for potential medicinal applications (Compernolle et al., 1982).
Chemical Sensing and Environmental Monitoring :
- Hong et al. (2012) developed fluoroionophores based on diamine derivatives, indicating the potential of such compounds in sensing applications (Hong et al., 2012).
Mecanismo De Acción
Target of Action
The compound contains an imidazole ring, which is a fundamental nitrogen heterocycle and mimics various nucleoside bases as well as histidine and histamine . Therefore, it’s possible that “N’,N’-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine” could interact with biological targets that also interact with these molecules.
Mode of Action
Imidazole derivatives have been known to show a broad range of chemical and biological properties .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways that “N’,N’-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine” might affect. Given its structural similarity to imidazole, it might be involved in pathways related to nucleoside bases, histidine, and histamine .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence the absorption and distribution of this compound.
Result of Action
Imidazole derivatives have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-12(2)6-4-10-8-9-11-5-7-13(9)3/h5,7,10H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYLWDMFYBPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)



![5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692681.png)

![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)
![Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2692684.png)
![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)